1,3-Pentadiene, 1,1-dibromo-4-methyl-
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Overview
Description
1,3-Pentadiene, 1,1-dibromo-4-methyl- is an organic compound that belongs to the class of conjugated dienes. This compound is characterized by the presence of two bromine atoms and a methyl group attached to a pentadiene backbone. Conjugated dienes are known for their unique chemical properties and reactivity, making them valuable in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Pentadiene, 1,1-dibromo-4-methyl- can be synthesized through the electrophilic addition of bromine to 1,3-pentadiene. The reaction typically involves the addition of bromine (Br₂) to the double bonds of 1,3-pentadiene, resulting in the formation of the dibromo compound. The reaction conditions often include the use of a solvent such as carbon tetrachloride (CCl₄) and may be carried out at room temperature .
Industrial Production Methods
Industrial production of 1,3-pentadiene, 1,1-dibromo-4-methyl- follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to 1,3-pentadiene in large reactors, with careful monitoring of reaction conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Pentadiene, 1,1-dibromo-4-methyl- undergoes various chemical reactions, including:
Electrophilic Addition: The compound can participate in further electrophilic addition reactions due to the presence of double bonds.
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, resulting in the formation of various oxidation states and reduced forms.
Common Reagents and Conditions
Electrophilic Addition: Reagents such as halogens (e.g., Br₂, Cl₂) and hydrogen halides (e.g., HBr, HCl) are commonly used.
Substitution Reactions: Nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), and amines (RNH₂) are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
Electrophilic Addition: Formation of dibromo and dichloro derivatives.
Substitution Reactions: Formation of hydroxyl, alkoxy, and amino derivatives.
Oxidation and Reduction: Formation of various oxidation states and reduced forms of the compound.
Scientific Research Applications
1,3-Pentadiene, 1,1-dibromo-4-methyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-pentadiene, 1,1-dibromo-4-methyl- involves its reactivity with various electrophiles and nucleophiles. The presence of conjugated double bonds and bromine atoms makes the compound highly reactive in electrophilic addition and substitution reactions. The molecular targets and pathways involved include the formation of carbocation intermediates and resonance stabilization of the allylic carbocations .
Comparison with Similar Compounds
Similar Compounds
1,3-Pentadiene, 1,1-dichloro-4-methyl-: Similar structure but with chlorine atoms instead of bromine.
1,3-Butadiene: A simpler conjugated diene with no substituents.
2,4-Hexadiene: A conjugated diene with a longer carbon chain.
Uniqueness
1,3-Pentadiene, 1,1-dibromo-4-methyl- is unique due to the presence of bromine atoms, which impart distinct reactivity and chemical properties. The bromine atoms make the compound more reactive in electrophilic addition and substitution reactions compared to its chloro and unsubstituted counterparts .
Properties
CAS No. |
64305-70-0 |
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Molecular Formula |
C6H8Br2 |
Molecular Weight |
239.94 g/mol |
IUPAC Name |
1,1-dibromo-4-methylpenta-1,3-diene |
InChI |
InChI=1S/C6H8Br2/c1-5(2)3-4-6(7)8/h3-4H,1-2H3 |
InChI Key |
ZBSYMXBITFVSKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=C(Br)Br)C |
Origin of Product |
United States |
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